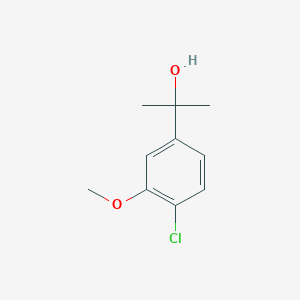

2-(4-Chloro-3-methoxyphenyl)propan-2-ol

CAS No.:

Cat. No.: VC18243670

Molecular Formula: C10H13ClO2

Molecular Weight: 200.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClO2 |

|---|---|

| Molecular Weight | 200.66 g/mol |

| IUPAC Name | 2-(4-chloro-3-methoxyphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C10H13ClO2/c1-10(2,12)7-4-5-8(11)9(6-7)13-3/h4-6,12H,1-3H3 |

| Standard InChI Key | KFWICWKJCMVGNQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C1=CC(=C(C=C1)Cl)OC)O |

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound’s core structure consists of a propane backbone with a hydroxyl group (-OH) at the second carbon and a 4-chloro-3-methoxyphenyl substituent. The chlorine atom (electron-withdrawing) and methoxy group (electron-donating) create a push-pull electronic environment on the aromatic ring, modulating resonance effects and charge distribution. This interplay impacts the compound’s solubility, stability, and reactivity.

Key structural features:

-

Tertiary alcohol: The hydroxyl group on a tertiary carbon reduces hydrogen-bonding capacity compared to primary or secondary alcohols, increasing hydrophobicity.

-

Substituent positions: The meta-methoxy and para-chloro arrangement directs electrophilic substitution reactions to specific positions on the aromatic ring.

Spectroscopic Characterization

Hypothetical spectroscopic data for 2-(4-Chloro-3-methoxyphenyl)propan-2-ol can be inferred from similar compounds:

| Technique | Predicted Signals |

|---|---|

| ¹H NMR | - Aromatic protons: δ 6.8–7.4 ppm (multiplet patterns due to substituent effects) |

| - Methoxy group: δ 3.8 ppm (singlet) | |

| - Tertiary -OH: δ 1.5 ppm (singlet, broad due to exchange) | |

| ¹³C NMR | - Quaternary C-OH: δ 72–75 ppm |

| - Aromatic carbons: δ 110–150 ppm (split due to substituents) | |

| IR Spectroscopy | - O-H stretch: ~3400 cm⁻¹ (broad) |

| - C-O (methoxy): ~1250 cm⁻¹ |

These predictions align with trends observed in tertiary alcohols and substituted aryl compounds .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A plausible route involves Grignard reagent addition to 4-chloro-3-methoxyacetophenone:

-

Grignard Formation:

Methyl magnesium bromide (MeMgBr) reacts with 4-chloro-3-methoxyacetophenone in tetrahydrofuran (THF) at 0°C. -

Acidic Workup:

Quenching with ammonium chloride yields the tertiary alcohol:

Optimization Considerations:

-

Solvent polarity: THF enhances nucleophilicity of the Grignard reagent.

-

Temperature control: Prevents side reactions like enolization.

Industrial Manufacturing

Large-scale production may employ catalytic hydrogenation of 4-chloro-3-methoxyacetophenone using palladium on carbon (Pd/C) under H₂ pressure. This method offers higher yields and scalability:

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: Tertiary alcohols resist oxidation under mild conditions. Strong oxidants like KMnO₄/H₂SO₄ may cleave the C-C bond, yielding 4-chloro-3-methoxybenzoic acid.

-

Reduction: Catalytic hydrogenation could reduce the aromatic ring, but the chloro and methoxy groups may direct selectivity.

Electrophilic Aromatic Substitution

The methoxy group’s ortho/para-directing effect and chlorine’s meta-directing influence create competing regiochemical outcomes. For example, nitration may occur at the 5-position (meta to Cl, para to OMe):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume